![molecular formula C33H30Br2 B1603622 2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] CAS No. 439791-57-8](/img/structure/B1603622.png)

2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]

Vue d'ensemble

Description

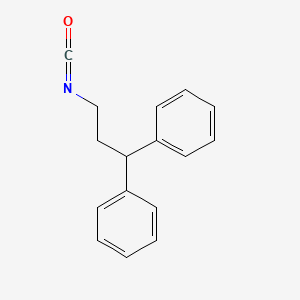

2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] is a chemical compound . It is related to 2,7-Di-tert-butyl-9,9-dimethylxanthene , which is a heterocyclic building block .

Synthesis Analysis

The synthesis of a new series of diphosphine ligands based on 2,7-di-tert-butyl-9,9-dimethylxanthene has been reported . A palladium-catalyzed coupling reaction between 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene and 2 equiv. of 1,3-diisopropylimidazolin-2-imine afforded the rigid neutral 2,7-di-tert-butyl-4,5-bis (1,3-diisopropylimidazolin-2-imino)-9,9-dimethylxanthene (XII2) pincer ligand .Molecular Structure Analysis

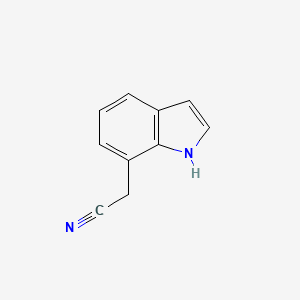

The molecular formula of 2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] is C33H30Br2 . Its average mass is 586.399 Da and its monoisotopic mass is 584.071411 Da .Chemical Reactions Analysis

An unprecedented single-step metal-free green oxidation of 2,7-di-tert-butylpyrene selectively into either the corresponding 4,5-dione or 4,5,9,10-tetraone, two key building blocks used for organic optoelectronic applications using hypervalent iodine oxyacids has been disclosed .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] include its molecular formula, C33H30Br2, and its average mass, 586.399 Da . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Material Development

The scientific research applications of 2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] primarily involve its use in the synthesis of novel compounds and materials. A notable application is in the development of new monomers, such as 2',7'-dibromo-2,3,6,7-tetraethoxy-9,9'-spirobi[fluoren], synthesized from readily available starting materials. This monomer displays good solubility in various organic solvents, opening avenues for diverse applications in material science (Qi, Lei, Sun, & Hu, 2013).

Luminescent Materials

A significant area of application for derivatives of spirobi[fluorene], including the 2,7-dibromo variant, is in the creation of luminescent materials. For instance, the synthesis of a highly luminescent pyrene dye based on a spirobifluorene skeleton demonstrates the potential of these compounds in optoelectronic applications. The unique structure of spirobifluorene helps prevent fluorescence quenching, enhancing luminescence efficiency (Sumi & Konishi, 2010).

Organic Light-Emitting Devices (OLEDs)

Another prominent application is in the field of organic light-emitting diodes (OLEDs). Compounds based on 2,7-dibromo-spiro[fluorene-9,9‘-xanthene] have been utilized to create stable blue-light-emitting devices. These compounds exhibit high glass transition temperatures and good thermal stability, crucial for the efficiency and durability of OLEDs (Tseng et al., 2005).

Electronic and Optical Properties

Research has also focused on the electronic and optical properties of spirobifluorene derivatives. For example, the synthesis of novel ter(9,9-diarylfluorene)s showcases the potential of these compounds in achieving high electrochemical and thermal stability, coupled with efficient blue fluorescence. This makes them suitable for various electronic and optical applications, including OLEDs (Wong et al., 2002).

Orientations Futures

2,7-Dibromofluorene, a related compound, has been used as a template for the N -carbazole capped oligofluorenes, which show potential as hole-transporting materials for organic light emitting devices (OLEDs) . This suggests that 2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] and similar compounds could have potential applications in the field of organic electronics.

Propriétés

IUPAC Name |

2',7'-dibromo-2,7-ditert-butyl-9,9'-spirobi[fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30Br2/c1-31(2,3)19-7-11-23-24-12-8-20(32(4,5)6)16-28(24)33(27(23)15-19)29-17-21(34)9-13-25(29)26-14-10-22(35)18-30(26)33/h7-18H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWHYOIWTKPZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625361 | |

| Record name | 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] | |

CAS RN |

439791-57-8 | |

| Record name | 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)

![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1603552.png)